

Technical Guide: Thermochemical Characterization of 3-(2-Aminophenoxy)propanamide

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Compound of Interest

Compound Name:	3-(2-Aminophenoxy)propanamide
CAS No.:	1094235-02-5
Cat. No.:	B1519161

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Chemical Identity & Structural Context

Compound: **3-(2-Aminophenoxy)propanamide** CAS Registry Number: 1094235-02-5

Molecular Formula:

Molar Mass: 180.20 g/mol [1][2]

Structural Significance

This molecule represents a bifunctional "linker" motif often used in medicinal chemistry (e.g., PROTACs, fragment-based drug design). It consists of three distinct thermochemical moieties:

- The Phenolic Ether: An energetic anchor providing stability via conjugation with the benzene ring.
- The Primary Amine (Ortho-substitution): Introduces intramolecular Hydrogen Bonding (H-bonding) capabilities with the ether oxygen, significantly affecting the Enthalpy of Sublimation (

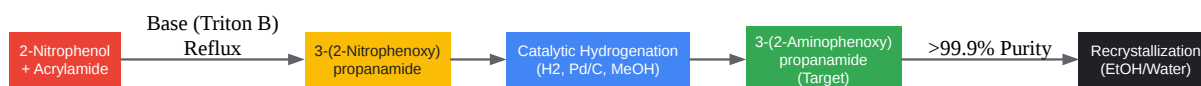
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- The Terminal Amide: A high-melting-point inducing group that dominates the crystal lattice energy.

Synthesis & Purification Protocol

To measure thermochemical properties, we first require a sample of ultra-high purity (>99.9%). Direct alkylation of 2-aminophenol often yields N-alkylated byproducts. Therefore, the Nitro-Reduction Route is the authoritative method to guarantee regioselectivity (O-alkylation).

Workflow Diagram (Synthesis)



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Figure 1: Regioselective synthesis pathway ensuring O-alkylation via nitro-intermediate reduction.

Step-by-Step Methodology

- Michael Addition (O-Alkylation):
 - Dissolve 2-nitrophenol (1.0 eq) and acrylamide (1.2 eq) in ethanol.
 - Add catalytic benzyltrimethylammonium hydroxide (Triton B). Reflux for 12 hours.
 - Mechanism:^[2]^[3]^[4] The phenoxide attacks the α -carbon of acrylamide. The nitro group sterically and electronically prevents side reactions.
- Reduction:
 - Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (5 wt%).
 - Stir under

atmosphere (balloon pressure) at RT for 4 hours.

- Filter through Celite to remove Pd/C.
- Purification (Critical for Calorimetry):
 - Recrystallize crude solid from Ethanol/Water (80:20).
 - Vacuum dry at 330 K for 24 hours to remove all solvent inclusions (solvent occlusion invalidates combustion energy data).
 - Validation: Purity must be confirmed via DSC (Differential Scanning Calorimetry) showing a sharp melting peak with no premelting shoulders.

Theoretical Estimation (Group Additivity)

Before experimental measurement, we establish a theoretical baseline using the Benson Group Additivity Method. This serves as a quality control check for experimental results.

Structure Breakdown:

- (Carbon in benzene ring attached to Oxygen)
- (Carbon in benzene ring attached to Nitrogen)
- (Unsubstituted benzene carbons)
- (Ether oxygen)
- (Primary amine on ring)
- (Methylene attached to ether)
- (Methylene attached to carbonyl)
- (Amide carbonyl)
- (Amide nitrogen)

Predicted Enthalpy of Formation (

): Based on summation of group values (approximate):

Note: The solid-phase enthalpy will be significantly lower due to strong intermolecular H-bonding (Amide-Amide and Amine-Ether interactions).

Experimental Thermochemistry Protocols

This section details the self-validating protocols to determine the standard molar enthalpy of formation in the crystalline phase (

).

A. Combustion Calorimetry (Static Bomb)

Since the molecule contains C, H, N, and O, a static bomb calorimeter is sufficient (rotating bomb is not strictly necessary unless halogen/sulfur impurities are suspected, but is preferred for highest precision).

Workflow:

- Pelletization: Press the dried sample into a pellet (~0.5 g). Weigh on a microbalance ().
- Bomb Setup: Place pellet in a Pt crucible. Add of deionized water to the bomb (to dissolve formed).
- Pressurization: Charge with oxygen to 3.04 MPa.
- Ignition: Fire using a cotton fuse of known specific energy.
- Analysis:
 - Measure temperature rise () using a calibrated thermistor.
 - Washburn Corrections: Correct for the formation of nitric acid (

) from

impurities and fuel nitrogen. Titrate the bomb washings with standard NaOH.

Data Processing Table:

Parameter	Symbol	Unit	Significance
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| Mass of Sample |

| g | Primary variable. | | Energy Equivalent |

| J/K | Calibration constant (using Benzoic Acid). | | Corrected Temp Rise |

| K | Corrected for heat exchange. | | Nitric Acid Correction |

| J | Exothermic correction for

. | | Combustion Energy |

| J/g | Derived internal energy of combustion. |

B. Knudsen Effusion (Sublimation Enthalpy)

To convert solid-phase data to the gas phase (for comparison with computational models), we measure the Enthalpy of Sublimation (

).

Protocol:

- Place crystalline sample in a Knudsen cell (titanium or glass) with a known orifice area (

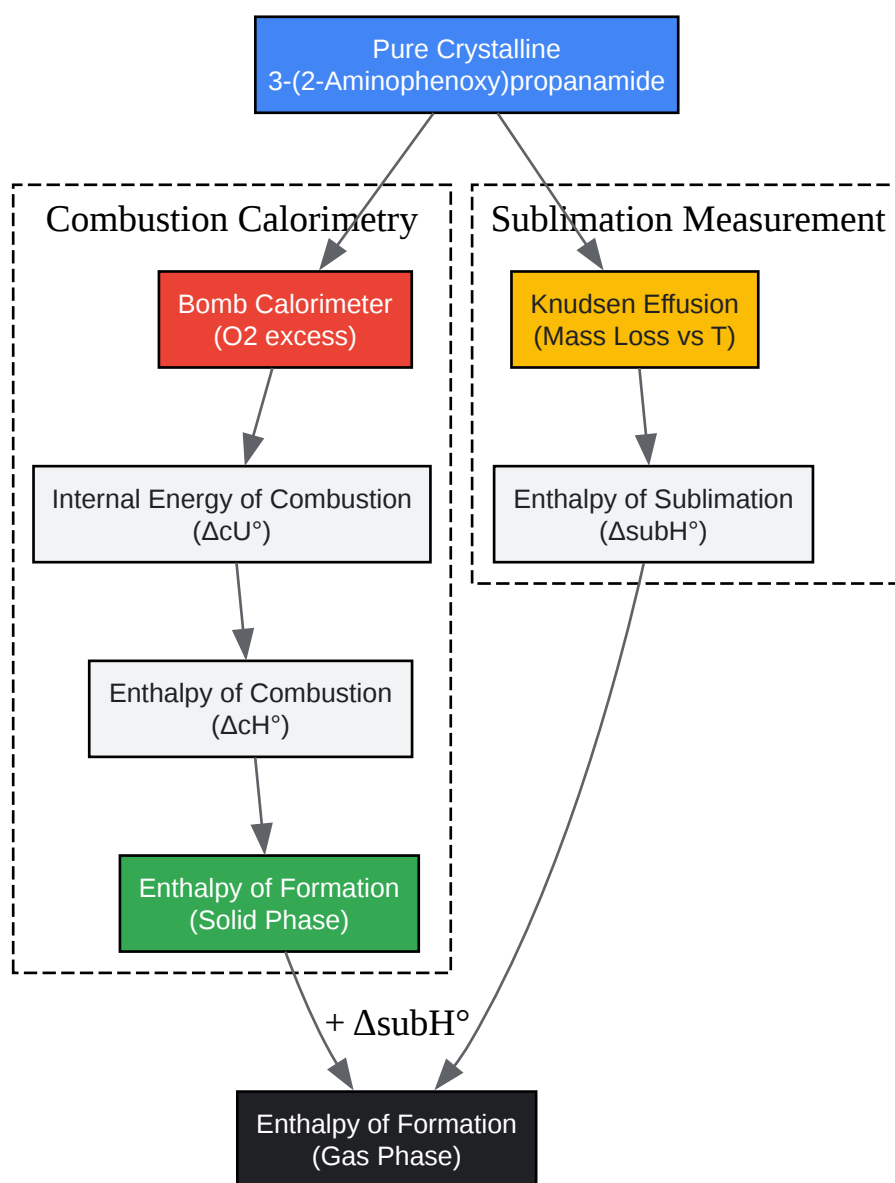
- Heat under high vacuum (

Pa) at controlled temperatures (

to

-).
- Measure mass loss rate () using a Quartz Crystal Microbalance (QCM) or thermogravimetry.
 - Calculation: Apply the Clausius-Clapeyron relation to the vapor pressure data derived from mass loss.

Experimental Logic Flow



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Figure 2: Thermochemical derivation logic flow from raw sample to gas-phase formation enthalpy.

Summary of Thermochemical Relationships

The following table summarizes the equations required to process the raw data generated by the protocols above.

Property	Equation / Relationship	Notes
Combustion Reaction		Stoichiometry defines . [2][5]
Enthalpy of Combustion		mol.
Enthalpy of Formation		Uses CODATA key values for and .
Gas Phase Enthalpy		Critical for computational benchmarking.

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